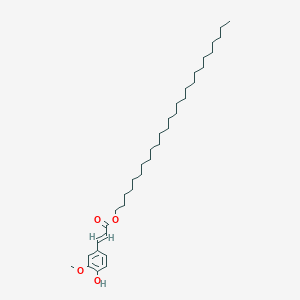

Hexacosyl (E)-ferulate

Vue d'ensemble

Description

Hexacosyl (E)-ferulate is an ester formed from hexacosanol and ferulic acid. It is a naturally occurring compound found in various plant species. This compound is known for its antioxidant properties and potential health benefits, making it a subject of interest in various scientific fields.

Applications De Recherche Scientifique

Hexacosyl (E)-ferulate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study esterification and transesterification reactions.

Biology: Its antioxidant properties are explored for protecting cells from oxidative stress.

Medicine: Research is ongoing to investigate its potential in preventing or treating diseases related to oxidative damage, such as cardiovascular diseases and cancer.

Industry: It is used in the formulation of cosmetics and skincare products due to its antioxidant and anti-inflammatory properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hexacosyl (E)-ferulate can be synthesized through esterification reactions. One common method involves the reaction of hexacosanol with ferulic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions with an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized enzymes as biocatalysts is also explored to achieve a more environmentally friendly synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: Hexacosyl (E)-ferulate undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group in the ferulic acid moiety can be oxidized to form quinones.

Reduction: The ester bond can be reduced to yield hexacosanol and ferulic acid.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like amines or alcohols can react with this compound in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hexacosanol and ferulic acid.

Substitution: Various ester or amide derivatives depending on the nucleophile used.

Mécanisme D'action

Hexacosyl (E)-ferulate exerts its effects primarily through its antioxidant activity. The ferulic acid moiety can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound also modulates various signaling pathways involved in inflammation and cell survival, contributing to its protective effects.

Comparaison Avec Des Composés Similaires

Octacosyl ferulate: Another long-chain ester of ferulic acid with similar antioxidant properties.

Hexacosyl p-coumarate: An ester of hexacosanol and p-coumaric acid, also known for its antioxidant activity.

Uniqueness: Hexacosyl (E)-ferulate is unique due to its specific combination of hexacosanol and ferulic acid, which imparts distinct physicochemical properties and biological activities. Its long alkyl chain enhances its lipophilicity, making it more suitable for applications in lipid-based formulations.

Activité Biologique

Hexacosyl (E)-ferulate, a long-chain fatty acid ester derived from ferulic acid, has garnered attention for its diverse biological activities, particularly its antioxidant and antimicrobial properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of 558.88 g/mol. Its structure consists of a hexacosyl chain linked to the trans-ferulic acid moiety. This unique configuration contributes to its lipophilicity and potential bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 558.88 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 638.7 ± 40.0 °C |

| Flash Point | 184.1 ± 20.8 °C |

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity, primarily through its ability to scavenge free radicals. In the DPPH assay, it demonstrated an RC50 (50% reduction concentration) of 0.0976 mg/mL, indicating strong potential in protecting cells from oxidative stress and related diseases such as cardiovascular conditions and cancer .

The antioxidant effects of this compound are attributed to the ferulic acid component, which can donate hydrogen atoms to neutralize free radicals, thereby preventing cellular damage. Additionally, it modulates signaling pathways associated with inflammation and cell survival.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. A study on alkyl ferulic acid esters found that compounds with longer alkyl chains exhibited enhanced antibacterial properties. Specifically, this compound was shown to inhibit the growth of Pseudomonas aeruginosa and Escherichia coli effectively .

Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values for this compound against selected bacterial strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.5 |

| Pseudomonas aeruginosa | 0.4 |

| Staphylococcus aureus | 0.4 |

| Bacillus subtilis | 1.1 |

These results indicate that this compound's antibacterial activity is comparable to other known antibacterial agents, making it a candidate for further development in food preservation and medical applications.

Study on Thrombolytic Activity

In vitro studies have also highlighted the thrombolytic potential of this compound, where it exhibited effects comparable to streptokinase in dissolving blood clots. This property could be significant in developing treatments for thrombotic diseases.

Application in Cosmetics

Due to its antioxidant and anti-inflammatory properties, this compound is being explored for use in cosmetic formulations aimed at skin protection and anti-aging . Its ability to enhance skin barrier function while providing antioxidant protection positions it as a valuable ingredient in skincare products.

Propriétés

IUPAC Name |

hexacosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-31-40-36(38)30-28-33-27-29-34(37)35(32-33)39-2/h27-30,32,37H,3-26,31H2,1-2H3/b30-28+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNZEDXMWAJKBB-SJCQXOIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential biological activities of Hexacosyl (E)-ferulate?

A1: Research suggests that this compound exhibits promising biological activities, notably its antioxidant and thrombolytic properties. In a study on Jatropha pandurifolia [], this compound demonstrated significant thrombolytic potential in vitro, comparable to the standard drug streptokinase. Additionally, it exhibited strong free radical scavenging activity in the DPPH assay, indicating its potential as an antioxidant []. These findings highlight its potential for further exploration in pharmaceutical research.

Q2: From which plant sources has this compound been isolated?

A2: this compound has been successfully isolated from several plant species. Notably, it was found in the stem bark of Jatropha pandurifolia [], the aerial parts of Mentha longifolia subsp. noeana [], and the leaves of Clerodendrum formicarum []. This suggests that this compound might be present in other yet unexplored plant species and could be a promising target for natural product drug discovery.

Q3: What is the structural characterization of this compound?

A3: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, its structure consists of ferulic acid esterified with a hexacosanol (a 26-carbon alcohol) moiety. The "(E)-" designation indicates a trans configuration at the double bond within the ferulic acid portion of the molecule. Structural elucidation has been achieved through spectroscopic techniques, primarily 1D and 2D NMR spectroscopy [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.